Mebeverin

Übersicht

Beschreibung

Mebeverin ist ein Medikament, das hauptsächlich zur Linderung der Symptome des Reizdarmsyndroms (RDS) und anderer gastrointestinaler Störungen eingesetzt wird. Es wirkt als krampflösendes Mittel und entspannt die Muskeln im und um den Darm, um Schmerzen und Beschwerden im Zusammenhang mit diesen Erkrankungen zu lindern .

Wissenschaftliche Forschungsanwendungen

Mebeverin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zur Esterhydrolyse und Aminsynthse verwendet.

Biologie: Forscher verwenden this compound, um die Auswirkungen krampflösender Medikamente auf glatte Muskelgewebe zu untersuchen.

Medizin: this compound wird ausgiebig auf seine therapeutischen Wirkungen bei der Behandlung von RDS und anderen gastrointestinalen Störungen untersucht.

Industrie: Es wird bei der Formulierung verschiedener pharmazeutischer Produkte verwendet, die zur Behandlung gastrointestinaler Erkrankungen eingesetzt werden

Wirkmechanismus

This compound wirkt, indem es direkt auf die glatte Muskulatur des Magen-Darm-Trakts einwirkt. Obwohl der genaue Mechanismus nicht vollständig verstanden ist, wird angenommen, dass er mehrere Pfade umfasst:

Ionenkanalmodulation: this compound kann die Permeabilität von Ionenkanälen verringern, was zu einer Muskelentspannung führt.

Hemmung der Noradrenalin-Wiederaufnahme: Es kann die Wiederaufnahme von Noradrenalin blockieren, wodurch dessen muskelentspannende Wirkung verstärkt wird.

Lokale Anästhesie: this compound kann eine lokale Anästhesie auf die Darmmuskulatur haben.

Interaktion mit muskarinischen Rezeptoren: Es kann schwach mit muskarinischen Rezeptoren interagieren, was zu seiner krampflösenden Wirkung beiträgt

Wirkmechanismus

Target of Action

Mebeverine primarily targets the smooth muscle within the gastrointestinal tract . The smooth muscle plays a crucial role in the movement and control of food through the digestive system.

Mode of Action

Mebeverine is an anticholinergic and a musculotropic antispasmodic agent . It appears to work directly on the smooth muscle within the gastrointestinal tract . It may have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors . This interaction with its targets results in the relaxation of the intestinal muscles, thereby reducing spasms and discomfort .

Biochemical Pathways

It is known that mebeverine can affect the calcium channels and muscarinic receptors in the smooth muscle cells of the gastrointestinal tract . This can lead to a decrease in muscle spasms and an overall reduction in symptoms of conditions like irritable bowel syndrome.

Pharmacokinetics

Mebeverine is metabolized mostly by esterases, and almost completely . The metabolites are excreted in urine . The 200 mg modified release capsule of Mebeverine has extended release properties, as indicated by a lower Cmax, a later tmax and a longer elimination half-life than the plain tablet, while the bioavailability is optimal .

Result of Action

The primary result of Mebeverine’s action is the alleviation of symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal illnesses . By relaxing the muscles in and around the gut, it helps to reduce stomach pain, cramps, persistent diarrhea, and flatulence .

Biochemische Analyse

Biochemical Properties

Mebeverine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts by blocking fast sodium channels and slow calcium channels on the membrane of myocytes, which slows down the depolarization of the membrane and prevents the contraction of muscle fibers . Mebeverine is rapidly hydrolyzed by esterases to 3,4-dimethoxybenzoic acid (veratric acid) and mebeverine alcohol .

Cellular Effects

Mebeverine influences various types of cells and cellular processes, particularly in the gastrointestinal tract. It has a high selectivity for smooth muscles, where it relieves spasms by preventing muscle fiber contraction . This action affects cell signaling pathways, gene expression, and cellular metabolism, leading to the relaxation of smooth muscle cells and alleviation of IBS symptoms .

Molecular Mechanism

The mechanism of action of Mebeverine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Mebeverine blocks fast sodium channels and slow calcium channels, which slows down the depolarization of the membrane and prevents muscle fiber contraction . This action is crucial for its antispasmodic effects on the gastrointestinal tract.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mebeverine change over time. The drug has a biological half-life of approximately 2.5 hours, and its peak plasma concentration is reached within 1 to 3 hours after oral administration . Mebeverine undergoes substantial first-pass metabolism in the gut wall and liver, leading to the rapid appearance of its primary inactive metabolite, veratric acid, in plasma .

Dosage Effects in Animal Models

The effects of Mebeverine vary with different dosages in animal models. At therapeutic doses, Mebeverine effectively relieves smooth muscle spasms without significant adverse effects. At higher doses, toxic effects may be observed, including potential impacts on liver and kidney function .

Metabolic Pathways

Mebeverine is involved in metabolic pathways that include its rapid hydrolysis by esterases to 3,4-dimethoxybenzoic acid and mebeverine alcohol . These metabolites are further processed in the liver and excreted in urine. The drug’s metabolism involves interactions with various enzymes, including esterases and liver enzymes .

Transport and Distribution

Mebeverine is transported and distributed within cells and tissues through binding to plasma proteins. Approximately 75% of the drug is bound to plasma proteins, which facilitates its distribution to target tissues . The drug’s localization and accumulation are influenced by its binding interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of Mebeverine involves its targeting to specific compartments within smooth muscle cells. The drug’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . This localization is crucial for its therapeutic effects on smooth muscle relaxation.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Mebeverinhydrochlorid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 4-Methoxyphenylacetonitril mit Ethyl-3,4-Dimethoxybenzoat in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann einer Hydrierung und anschließenden Veresterung unterzogen, um Mebeverinhydrochlorid zu erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Mebeverinhydrochlorid häufig unter Verwendung von großtechnischen chemischen Reaktoren hergestellt. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Kristallisations- und Filtrationstechniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mebeverin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann zu verschiedenen Metaboliten oxidiert werden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren.

Substitution: Substitutionsreaktionen können an den aromatischen Ringen oder der Estergruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Papaverin: Ein älteres krampflösendes Medikament mit einem ähnlichen Wirkmechanismus.

Verapamil: Ein Kalziumkanalblocker mit krampflösenden Eigenschaften.

Dicyclomin: Ein weiteres krampflösendes Mittel zur Behandlung von RDS.

Einzigartigkeit

Mebeverin ist einzigartig in seiner spezifischen Wirkung auf die glatte Muskulatur des Magen-Darm-Trakts, ohne signifikante systemische anticholinerge Nebenwirkungen. Dies macht es zu einer bevorzugten Wahl für Patienten, die empfindlich auf die Nebenwirkungen anderer krampflösender Mittel reagieren .

Eigenschaften

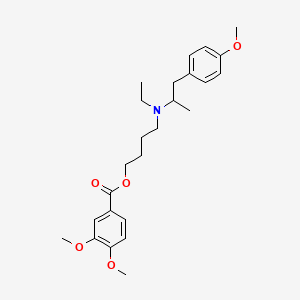

IUPAC Name |

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVKHNNGDFVQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2753-45-9 (hydrochloride) | |

| Record name | Mebeverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023238 | |

| Record name | Mebeverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3625-06-7 | |

| Record name | (±)-Mebeverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3625-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebeverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebeverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebeverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebeverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBEVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F80CC3NNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.